molecular formula C7H15NO2 B2539616 methyl (2R)-2-aminohexanoate CAS No. 119490-22-1; 60687-33-4

methyl (2R)-2-aminohexanoate

Cat. No.: B2539616
CAS No.: 119490-22-1; 60687-33-4
M. Wt: 145.202
InChI Key: TVZNFYXAPXOARC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of protecting groups to selectively esterify the carboxyl group while protecting the amino group. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol and subsequent deprotection to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-aminohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-aminohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolism.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-aminohexanoate depends on its specific application. In biological systems, it may act as a precursor for the synthesis of proteins and other biomolecules. The amino group can participate in various biochemical pathways, interacting with enzymes and other molecular targets to exert its effects.

Comparison with Similar Compounds

Methyl (2R)-2-aminohexanoate can be compared with other amino acid esters such as methyl (2R)-2-aminobutanoate and methyl (2R)-2-aminopentanoate. These compounds share similar structural features but differ in the length of their carbon chains, which can influence their reactivity and applications.

Similar Compounds

  • Methyl (2R)-2-aminobutanoate
  • Methyl (2R)-2-aminopentanoate
  • Ethyl (2R)-2-aminohexanoate

This compound is unique due to its specific chain length and the presence of both amino and ester functional groups, making it a versatile compound for various applications.

Properties

CAS No.

119490-22-1; 60687-33-4

Molecular Formula

C7H15NO2

Molecular Weight

145.202

IUPAC Name

methyl (2R)-2-aminohexanoate

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

TVZNFYXAPXOARC-ZCFIWIBFSA-N

SMILES

CCCCC(C(=O)OC)N

solubility

not available

Origin of Product

United States

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